molecular formula C30H48O5 B14757068 Cucurbitacin V

Cucurbitacin V

Cat. No.: B14757068
M. Wt: 488.7 g/mol
InChI Key: KIGLASXXBYITOY-UKVNNTPMSA-N
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Description

Cucurbitacin V is a member of the cucurbitacin family, which are tetracyclic triterpenes produced by plants, particularly those in the Cucurbitaceae family. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cucurbitacins generally involves multiple steps, including cyclization, oxidation, and functional group modifications.

Industrial Production Methods

Industrial production of cucurbitacins typically involves extraction from natural sources, such as plants in the Cucurbitaceae family. The extraction process includes solvent extraction, purification, and crystallization to isolate the desired cucurbitacin compound .

Chemical Reactions Analysis

Types of Reactions

Cucurbitacin V undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can produce hydrocarbons .

Scientific Research Applications

    Chemistry: Used as a model compound for studying triterpene synthesis and reactivity.

    Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

Cucurbitacin V exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

Cucurbitacin V is unique among cucurbitacins due to its specific functional groups and biological activities. Similar compounds include:

These compounds share a common tetracyclic core structure but differ in their functional groups and specific biological activities, making each one unique in its applications and effects .

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C30H48O5/c1-25(2,34)14-9-15-29(7,35)24-20(31)16-27(5)21-12-10-18-19(11-13-22(32)26(18,3)4)30(21,8)23(33)17-28(24,27)6/h9-10,14,19-22,24,31-32,34-35H,11-13,15-17H2,1-8H3/b14-9+/t19-,20-,21+,22+,24+,27+,28-,29+,30+/m1/s1

InChI Key

KIGLASXXBYITOY-UKVNNTPMSA-N

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)[C@](C)(C/C=C/C(C)(C)O)O)O

Canonical SMILES

CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(CC=CC(C)(C)O)O)O)C)C)C)O)C

Origin of Product

United States

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